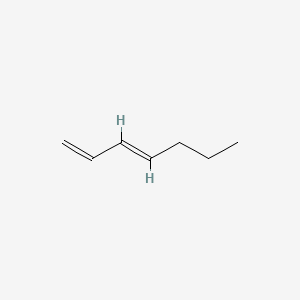

1,3-Heptadiene

Description

Structure

3D Structure

Properties

CAS No. |

2384-92-1 |

|---|---|

Molecular Formula |

C7H12 |

Molecular Weight |

96.17 g/mol |

IUPAC Name |

(3E)-hepta-1,3-diene |

InChI |

InChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5,7H,1,4,6H2,2H3/b7-5+ |

InChI Key |

OGQVROWWFUXRST-FNORWQNLSA-N |

Isomeric SMILES |

CCC/C=C/C=C |

Canonical SMILES |

CCCC=CC=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Heptadiene: Chemical Structure, Properties, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Heptadiene is a volatile, unsaturated hydrocarbon with the chemical formula C₇H₁₂. As a conjugated diene, its chemical reactivity and physical properties are of significant interest in organic synthesis and materials science. This technical guide provides a comprehensive overview of the chemical structure, physical properties, spectroscopic data, and representative reactions of this compound, with a focus on providing detailed data and experimental context for research applications.

Chemical Structure and Formula

This compound is a seven-carbon chain containing two double bonds in a conjugated system, located at the first and third carbon positions.[1][2][3][4] Its molecular formula is C₇H₁₂ and it has a molecular weight of 96.17 g/mol .[5][6]

The presence of the double bond at the third carbon atom gives rise to geometric isomerism, resulting in two stereoisomers: (E)-1,3-heptadiene (trans) and (Z)-1,3-heptadiene (cis).[3][4] The spatial arrangement of the substituents around the C3-C4 double bond dictates the overall shape of the molecule and influences its physical and chemical properties.

Molecular Structure of (E)-1,3-Heptadiene:

Molecular Structure of (Z)-1,3-Heptadiene:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | [1][2][3][4] |

| Molecular Weight | 96.17 g/mol | [5][6] |

| Boiling Point | 103.35 ± 3.00 °C (376.50 ± 3.00 K) | [2] |

| Melting Point | Not available | [7] |

| Density | Not available | [7] |

| Solubility | Insoluble in water; soluble in organic solvents. | General principle for hydrocarbons |

| CAS Registry Number | 1002-26-2 | [3][4] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound and its isomers. While detailed spectral data with peak assignments are not fully available in public databases, the following provides an overview of the expected spectral features.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for vinylic protons in the range of 4.5-6.5 ppm. The allylic protons would appear further upfield, and the terminal methyl and methylene protons of the propyl group would be in the typical alkane region (0.8-1.5 ppm). The coupling constants between the vinylic protons would be indicative of the stereochemistry (cis or trans) of the double bonds.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the sp² hybridized carbons of the diene system, typically in the downfield region of 100-150 ppm. The sp³ hybridized carbons of the propyl group will resonate in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

C-H stretch (alkene): ~3000-3100 cm⁻¹

-

C-H stretch (alkane): <3000 cm⁻¹

-

C=C stretch (conjugated diene): ~1600-1650 cm⁻¹ (often two bands)

-

C-H bend (alkene): ~675-1000 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 96. The fragmentation pattern would likely involve the loss of alkyl fragments and rearrangements characteristic of unsaturated hydrocarbons.

Synthesis and Reactions

Synthesis of this compound

Illustrative Synthetic Pathway (Hypothetical):

A potential route could involve the Grignard reaction of acrolein with a butylmagnesium halide to form hept-1-en-3-ol, followed by acid-catalyzed dehydration to yield a mixture of this compound isomers.

Caption: Hypothetical synthesis of this compound.

Diels-Alder Reaction

As a conjugated diene, this compound can participate in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The reaction involves the concerted interaction of the diene with a dienophile (an alkene or alkyne), typically activated by an electron-withdrawing group.

Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride (General Procedure)

This is a generalized protocol based on similar reactions and should be adapted and optimized for specific laboratory conditions.

Materials:

-

This compound (mixture of isomers)

-

Maleic anhydride

-

Toluene (or other suitable high-boiling solvent)

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of toluene.

-

Add this compound (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield the Diels-Alder adduct.

Logical Workflow for Diels-Alder Reaction:

Caption: General workflow for a Diels-Alder reaction.

Conclusion

This compound serves as a valuable building block in organic chemistry due to its conjugated diene system. This guide has summarized its fundamental chemical and physical properties, highlighted the expected spectroscopic features for its characterization, and provided a general framework for its synthesis and participation in the synthetically important Diels-Alder reaction. Further research to experimentally determine all physical properties and to fully characterize the spectroscopic data of the individual isomers is warranted to expand its utility in targeted synthetic applications.

References

- 1. rsc.org [rsc.org]

- 2. This compound (CAS 1002-26-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C7H12 | CID 5462716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, cis | C7H12 | CID 6427773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 1002-26-2,this compound | lookchem [lookchem.com]

An In-depth Technical Guide to the IUPAC Nomenclature of Heptadiene Isomers

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the isomers of heptadiene. It is intended for researchers, scientists, and professionals in drug development who require a precise understanding of these chemical structures.

Foundational IUPAC Nomenclature for Dienes

Dienes are hydrocarbons containing two carbon-carbon double bonds.[1][2] The IUPAC nomenclature for dienes follows a systematic set of rules to provide a unique and unambiguous name for each structure.

-

Parent Chain Identification : The longest continuous carbon chain that contains both double bonds is identified as the parent chain.[3]

-

Numbering : The parent chain is numbered to give the double bond carbons the lowest possible locants. If there is a tie, the numbering is chosen to give the substituents the lowest possible locants.

-

Suffix : The "-ane" suffix of the corresponding alkane is replaced with "-adiene".[3]

-

Locants : The positions of the double bonds are indicated by numerical locants preceding the "-adiene" suffix (e.g., hepta-1,3-diene).

-

Substituents : Any alkyl groups or other substituents are named and numbered according to their position on the parent chain and listed alphabetically as prefixes.

-

Stereochemistry : The geometry of the double bonds is specified using the (E/Z) notation, where applicable. For chiral allenes (cumulated dienes), axial chirality is designated with (Ra/Sa) or (M/P) notation.[4]

Classification of Dienes

Dienes are categorized based on the relative positions of their double bonds, which influences their stability and reactivity.[1]

-

Conjugated Dienes : The two double bonds are separated by a single bond (e.g., hepta-1,3-diene).[5][6] This arrangement allows for the delocalization of pi electrons across the four carbon atoms, leading to increased stability compared to other diene types.[7][8]

-

Isolated (Non-conjugated) Dienes : The double bonds are separated by two or more single bonds (e.g., hepta-1,4-diene).[2][5] The double bonds in isolated dienes generally react independently of one another.[6]

-

Cumulated Dienes (Allenes) : The two double bonds share a common carbon atom (e.g., hepta-1,2-diene).[2][5] These are typically the least stable of the three types.[1]

Constitutional Isomers of Heptadiene (C₇H₁₂)

The following sections detail the IUPAC names for the linear and several branched isomers of heptadiene.

These isomers share a seven-carbon parent chain and differ only in the location of the two double bonds.

-

Hepta-1,2-diene : A cumulated diene.

-

Hepta-1,3-diene : A conjugated diene.

-

Hepta-1,4-diene : An isolated diene.

-

Hepta-1,5-diene : An isolated diene.

-

Hepta-1,6-diene : An isolated diene.

-

Hepta-2,3-diene : A cumulated diene.

-

Hepta-2,4-diene : A conjugated diene.

-

Hepta-2,5-diene : An isolated diene.

-

Hepta-3,4-diene : A cumulated diene.

Branched isomers have a shorter parent chain with one or more alkyl substituents. The total number of carbon atoms remains seven. Below are some representative examples.

-

Methylhexadienes :

-

2-Methylhexa-1,3-diene

-

3-Methylhexa-1,4-diene

-

4-Methylhexa-2,4-diene

-

5-Methylhexa-1,3-diene

-

-

Ethylpentadienes :

-

3-Ethylpenta-1,3-diene

-

2-Ethylpenta-1,4-diene

-

-

Dimethylpentadienes :

-

2,3-Dimethylpenta-1,3-diene

-

2,4-Dimethylpenta-1,3-diene

-

Stereoisomerism in Heptadienes

Many heptadiene isomers exhibit stereoisomerism due to the restricted rotation around the carbon-carbon double bonds (geometric isomerism) or the presence of a chiral center.

-

(E/Z) Isomerism : This occurs when each carbon of a double bond is attached to two different groups. The Cahn-Ingold-Prelog priority rules are used to assign the (E) or (Z) configuration. For dienes with two stereogenic double bonds, four stereoisomers are possible: (E,E), (E,Z), (Z,E), and (Z,Z).

-

(2E,4E)-Hepta-2,4-diene

-

(2E,4Z)-Hepta-2,4-diene[9]

-

(2Z,4E)-Hepta-2,4-diene

-

(2Z,4Z)-Hepta-2,4-diene

-

-

Chirality in Allenes : Cumulated dienes such as hepta-3,4-diene can be chiral if the substituents on the terminal carbons are different.[4] This is an example of axial chirality, and the enantiomers are designated as (Ra) and (Sa) or (M) and (P).[4]

Data Presentation: Physical Properties of Selected Heptadiene Isomers

| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1,4-Heptadiene | C₇H₁₂ | 96.17 | ~93-95 | Not available |

| 1,5-Heptadiene | C₇H₁₂ | 96.17 | Not available | Not available |

| 1,6-Heptadiene | C₇H₁₂ | 96.17 | 89-90[10] | 0.714[10] |

| (2E,4E)-Hepta-2,4-diene | C₇H₁₂ | 96.17 | ~103-104 | 0.736 |

| (2E,5Z)-Hepta-2,5-diene | C₇H₁₂ | 96.17 | 94.73 | Not available |

Experimental Protocols

The synthesis and characterization of dienes are fundamental in organic chemistry. Below is a summarized example of a synthetic protocol and common characterization methods.

A multi-step synthesis of 2,4-heptadiene has been reported involving the following key transformations[11]:

-

Preparation of 4-Heptanol : The reaction of n-propylmagnesium bromide with ethyl formate.

-

Dehydration to 3-Heptene : Passing 4-heptanol over activated alumina at high temperatures (e.g., 300-310°C).

-

Formation of 3,4-Heptanediol : Treatment of 3-heptene with performic acid.

-

Pyrolysis to 2,4-Heptadiene : The diol is subjected to high-temperature pyrolysis (e.g., 585°C) to yield a mixture of 2,4-heptadiene isomers.

The resulting isomers can then be separated and purified by fractional distillation.[11]

-

UV-Visible Spectroscopy : Conjugated dienes exhibit characteristic strong absorption in the UV-Vis region (typically around 215-250 nm), which is useful for their identification and quantification. The exact wavelength of maximum absorbance (λmax) can be influenced by the substitution pattern and stereochemistry of the diene.[12][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of diene isomers.[15] The chemical shifts and coupling constants of the vinylic protons and carbons provide detailed information about the connectivity and stereochemistry of the double bonds.

-

Infrared (IR) Spectroscopy : IR spectroscopy can identify the presence of C=C double bonds (around 1600-1680 cm⁻¹) and =C-H bonds (around 3000-3100 cm⁻¹). The specific frequencies can sometimes distinguish between conjugated and non-conjugated systems.

-

Mass Spectrometry (MS) : MS provides the molecular weight of the compound and fragmentation patterns that can aid in structural identification.[16]

Visualization of Heptadiene Isomer Relationships

The following diagram illustrates the classification and relationships between different types of heptadiene isomers.

Caption: Classification of heptadiene isomers.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. quora.com [quora.com]

- 5. Understanding Conjugated Unsaturated Systems [universalclass.com]

- 6. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2,4-Heptadiene, (Z,E) | C7H12 | CID 6427780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,6-Heptadiene | 3070-53-9 [amp.chemicalbook.com]

- 11. scholarworks.uni.edu [scholarworks.uni.edu]

- 12. Characterization of HETEs and related conjugated dienes by UV spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. 2,4-Heptadiene, (E,E)- [webbook.nist.gov]

An In-depth Technical Guide to the C7H12 Molecular Framework

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C7H12 represents a diverse group of hydrocarbon isomers, each possessing unique structural features and chemical properties that make them valuable building blocks in organic synthesis and materials science. With a molar mass of approximately 96.17 g/mol , these compounds serve as versatile scaffolds and starting materials in various research and development applications, including polymer chemistry and the synthesis of complex organic molecules for medicinal purposes.[1][2][3] This guide provides a comprehensive overview of the key isomers of C7H12, their physicochemical properties, relevant experimental protocols for their characterization, and their applications in scientific research.

Core Quantitative Data of C7H12 Isomers

The structural diversity of C7H12 leads to a range of physical properties among its isomers. The following table summarizes key quantitative data for some of the most common C7H12 isomers, providing a basis for comparison and selection in experimental design.

| Isomer | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Cycloheptene | Cyclic alkene | 96.17 | 112-114.7 | - | 0.824 |

| 1-Methylcyclohexene | Cyclic alkene | 96.17 | 110-111 | -119.4 | 0.811 |

| 3-Methylcyclohexene | Cyclic alkene | 96.17 | 104 | - | 0.801 |

| 4-Methylcyclohexene | Cyclic alkene | 96.17 | 101-102 | -125 | 0.799 |

| Norbornane | Bicyclic alkane | 96.17 | 106 | 85-88 | 0.914 |

| 1-Heptyne | Alkyne | 96.17 | 99-100 | -81 | 0.733 |

| 2-Heptyne | Alkyne | 96.17 | 112-113 | -80 | 0.764 |

Isomeric Classification of C7H12

The isomers of C7H12 can be broadly classified based on their structural characteristics, which in turn dictate their reactivity and potential applications. A logical relationship diagram illustrating this classification is provided below.

Caption: A diagram illustrating the classification of C7H12 isomers.

Applications in Research and Drug Development

Certain isomers of C7H12, particularly those with strained ring systems, serve as valuable synthons in the development of novel therapeutics and functional materials.

Norbornane and its derivatives are of significant interest in medicinal chemistry.[4] The rigid bicyclic structure of norbornane provides a well-defined three-dimensional scaffold that can be functionalized to create compounds with specific biological activities.[4] For instance, norbornene, a related unsaturated bicyclic compound, is utilized in the synthesis of complex molecules for cancer treatment.[5] The strain in the double bond of norbornene makes it highly reactive and amenable to various chemical modifications.[4]

Cycloheptene and its derivatives are employed as monomers in polymer synthesis and as starting materials in the synthesis of pharmaceuticals and agrochemicals.[6] The seven-membered ring offers conformational flexibility that can be exploited in the design of molecules with specific binding properties.

Experimental Protocols

The characterization and identification of C7H12 isomers are crucial for their effective utilization. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of hydrocarbon isomers.

Objective: To separate and identify the isomeric components of a C7H12 mixture.

Methodology:

-

Sample Preparation: Dilute the C7H12 sample in a volatile solvent such as pentane or hexane to a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Gas Chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer detector.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Scan Speed: 2 scans/second.

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of each peak and compare it with a reference library (e.g., NIST) to identify the individual isomers.

-

The retention time of each peak can also be used for identification by comparing it to known standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds.

Objective: To confirm the structure of a purified C7H12 isomer.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum.

-

Analyze the chemical shifts, integration, and coupling patterns of the signals to determine the number and connectivity of the hydrogen atoms in the molecule.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum.

-

Analyze the chemical shifts to determine the number and types of carbon environments (e.g., sp³, sp², sp).

-

-

2D NMR (Optional but Recommended):

-

Perform experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish C-H and H-H connectivities, providing unambiguous structural confirmation.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of a C7H12 derivative for research purposes.

Caption: A diagram showing a general workflow for C7H12 derivative research.

References

- 1. 1-METHYL-1-CYCLOHEXENE | 591-49-1 [chemicalbook.com]

- 2. NORBORNENE | CAS#:498-66-8 | Chemsrc [chemsrc.com]

- 3. 1-methylcyclohexene [stenutz.eu]

- 4. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

The Ubiquitous Presence of Conjugated Dienes in Nature: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Conjugated dienes, organic compounds featuring a system of alternating double and single bonds, are a structurally diverse and biologically significant class of molecules ubiquitously found in nature. From the vibrant pigments of plants to the complex defense mechanisms of marine invertebrates and the therapeutic properties of microbial metabolites, these compounds play a critical role in a vast array of biological processes. This technical guide provides an in-depth exploration of the natural occurrence of conjugated dienes, detailing their sources, biosynthesis, and biological activities. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and related scientific fields, offering detailed experimental protocols, quantitative data, and visual representations of key biochemical pathways to facilitate further investigation and application of these fascinating molecules.

Introduction to Naturally Occurring Conjugated Dienes

Conjugated dienes are characterized by the arrangement of two double bonds separated by a single bond. This configuration allows for the delocalization of π-electrons across the four-carbon backbone, leading to enhanced stability and unique chemical reactivity.[1][2][3] This structural motif is the foundation for a wide variety of natural products with diverse and often potent biological activities.

This guide will delve into the major classes of naturally occurring conjugated dienes, including:

-

Polyene Fatty Acids: Found in ruminant products and certain plant oils, these fatty acids are known for their health benefits.

-

Carotenoids and Retinoids: A vast group of pigments essential for photosynthesis, vision, and antioxidant defense.

-

Polyene Macrolides: A class of potent antifungal agents produced by bacteria.

-

Terpenoids and Steroids: A diverse group of molecules with a wide range of physiological functions, some of which incorporate conjugated diene systems.

-

Insect Pheromones: Key signaling molecules in insect communication, often featuring conjugated diene structures.

-

Marine Natural Products: A rich source of structurally unique and biologically active conjugated dienes.

Quantitative Distribution of Conjugated Dienes in Natural Sources

The concentration of conjugated dienes varies significantly depending on the source, species, environmental conditions, and diet. The following tables summarize the quantitative data for some of the most well-studied naturally occurring conjugated dienes.

Table 1: Conjugated Linoleic Acid (CLA) Content in Dairy Products

| Dairy Product | CLA Content (mg/g of fat) | Predominant Isomer |

| Milk (from grazing cows) | 4.5 - 5.5 | c9, t11-CLA |

| Cheese (general) | 3.59 - 7.96 | c9, t11-CLA |

| Blue Cheese | High | c9, t11-CLA |

| Brie | High | c9, t11-CLA |

| Edam | High | c9, t11-CLA |

| Swiss Cheese | High | c9, t11-CLA |

| Cultured Buttermilk | ~4.66 | c9, t11-CLA |

Data compiled from references[4][5].

Table 2: Conjugated Linoleic Acid (CLA) Content in Ruminant Meat

| Meat Source | CLA Content (mg/g of fat) |

| Beef (raw or processed) | 1.2 - 6.8 |

| Lamb | Generally higher than beef |

Data compiled from reference[2].

Table 3: β-Carotene Content in Selected Fruits and Vegetables

| Food Source | β-Carotene Content (mcg/100g) |

| Carrots, boiled | 8,279 |

| Spinach, boiled | 6,100 |

| Sweet potato, baked | 11,500 |

| Pumpkin, canned | 6,940 |

| Kale, raw | 5,930 |

| Cantaloupe | 2,020 |

| Red bell pepper, raw | 1,620 |

Data compiled from references[4][6][7].

Table 4: Abscisic Acid (ABA) Concentration in Plant Tissues under Water Stress

| Plant Species | Tissue | Condition | ABA Concentration (ng/g fresh weight) |

| Phaseolus vulgaris | Leaflet | Control | ~50 |

| Phaseolus vulgaris | Leaflet | Water Stressed | >200 |

| Commelina communis | Guard Cells | Control | ~0.2 fg/cell |

| Commelina communis | Guard Cells | Water Stressed | ~1.2 fg/cell |

Data compiled from references[8][9].

Table 5: Antifungal Activity of Polyene Macrolides

| Compound | Source Organism | Target Fungi | MIC (μg/mL) |

| Amphotericin B | Streptomyces nodosus | Candida albicans | 0.03 - 1.0 |

| Nystatin | Streptomyces noursei | Candida albicans | 2.0 |

| Antifungalmycin B | Streptomyces hiroshimensis | Talaromyces marneffei | 2 - 128 |

Data compiled from references[8][10][11].

Biosynthetic Pathways of Conjugated Dienes

The biosynthesis of conjugated dienes is as diverse as their structures and functions. These pathways often involve a series of enzymatic reactions that introduce and rearrange double bonds within a precursor molecule.

Biosynthesis of Conjugated Linoleic Acid (CLA) in Ruminants

Conjugated linoleic acid (CLA) in ruminant products is primarily formed through two pathways: biohydrogenation by rumen microorganisms and endogenous synthesis in the animal's tissues.[12] The main dietary precursor is linoleic acid, an omega-6 fatty acid found in grasses and grains.

Figure 1: Biosynthesis of c9, t11-CLA in ruminants.

Biosynthesis of Carotenoids and Abscisic Acid (ABA) in Plants

Carotenoids and the plant hormone abscisic acid (ABA) share a common biosynthetic origin in the plastidial methylerythritol 4-phosphate (MEP) pathway.[13][14][15] The C40 carotenoid backbone is synthesized from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

References

- 1. BIOSYNTHESIS OF POLYENE MACROLIDE ANTIBIOTICS | Annual Reviews [annualreviews.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Macrolides from rare actinomycetes: Structures and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Screening and Isolation of a Novel Polyene-Producing Streptomyces Strain Inhibiting Phytopathogenic Fungi in the Soil Environment [frontiersin.org]

- 7. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. mdpi.com [mdpi.com]

- 11. Polyene macrolide biosynthesis in streptomycetes and related bacteria: recent advances from genome sequencing and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polyene antimycotic - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomerism of 1,3-Heptadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis/trans stereoisomerism in 1,3-heptadiene, a conjugated diene with significance in organic synthesis and material science. This document details the structural differences, spectroscopic characterization, and synthetic and separation methodologies for the (3Z)-hepta-1,3-diene (cis) and (3E)-hepta-1,3-diene (trans) isomers.

Introduction to Stereoisomerism in this compound

This compound (C7H12) is a conjugated diene that exhibits geometric isomerism due to the restricted rotation around the C3-C4 double bond. This results in two stereoisomers: cis and trans, more formally named (3Z)-hepta-1,3-diene and (3E)-hepta-1,3-diene, respectively. The arrangement of the substituents on the double bond significantly influences the molecule's physical and chemical properties.

The cis isomer has the higher priority groups on the same side of the double bond, while the trans isomer has them on opposite sides. In the case of this compound, the priority groups are determined by the Cahn-Ingold-Prelog (CIP) rules.

Quantitative Data Summary

The distinct spatial arrangements of the cis and trans isomers of this compound lead to differences in their physical and spectroscopic properties. The following table summarizes key quantitative data for these isomers.

| Property | (3Z)-hepta-1,3-diene (cis) | (3E)-hepta-1,3-diene (trans) |

| Molecular Weight | 96.17 g/mol [1] | 96.17 g/mol [2] |

| Molecular Formula | C₇H₁₂[1] | C₇H₁₂[2] |

| IUPAC Name | (3Z)-hepta-1,3-diene[1] | (3E)-hepta-1,3-diene[2] |

| Computed XLogP3 | 3.1[3] | 3.1[2] |

| Kovats Retention Index (non-polar column) | 712.1, 716.5[3] | 682[2] |

| Boiling Point (Predicted) | 101.4 °C at 760 mmHg[4] | Not available |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts (δ) and coupling constants (J) of the vinylic protons are particularly informative.

¹H NMR Spectroscopy (Predicted):

-

Vinylic Protons (C1-H, C2-H, C3-H, C4-H): Expected to resonate in the range of 4.5-6.5 ppm. The coupling constants between vinylic protons are stereospecific. The vicinal coupling constant (³J) for trans protons is typically larger (12-18 Hz) than for cis protons (6-12 Hz).

-

Allylic Protons (C5-H₂): Expected around 2.0-2.3 ppm.

-

Alkyl Protons (C6-H₂, C7-H₃): Expected at higher fields, typically below 1.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Vinylic Carbons (C1, C2, C3, C4): Expected in the range of 100-150 ppm.

-

Alkyl Carbons (C5, C6, C7): Expected in the range of 10-40 ppm.

Experimental Protocols

Stereoselective Synthesis

The controlled synthesis of a specific stereoisomer of this compound is crucial for various applications. Several methods have been developed for the stereoselective synthesis of conjugated dienes.

Synthesis of (3E)-hepta-1,3-diene (trans):

-

Wittig Reaction: The Wittig reaction is a widely used method for the formation of alkenes. To synthesize the (E)-isomer of this compound, a stabilized ylide (e.g., a phosphonium ylide adjacent to a carbonyl group) is reacted with an aldehyde. The use of non-polar solvents and the absence of lithium salts favor the formation of the E-isomer.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between a vinyl borane and a vinyl halide can be highly stereoselective. To obtain the (E,E)-diene, both the vinyl borane and the vinyl halide should have the E configuration.

Synthesis of (3Z)-hepta-1,3-diene (cis):

-

Modified Wittig Reaction: The use of a non-stabilized ylide in the presence of lithium salts in a polar aprotic solvent generally favors the formation of the Z-alkene.

-

Cobalt-Catalyzed Isomerization: It is possible to isomerize a mixture of E/Z dienes to enrich the Z-isomer using specific cobalt catalysts.[1]

-

Suzuki-Miyaura Coupling with (Z)-vinyl precursors: Similar to the synthesis of the trans isomer, using a (Z)-vinyl borane or a (Z)-vinyl halide in a Suzuki-Miyaura coupling can lead to the formation of the (Z)-diene.

Separation of Isomers

Gas chromatography (GC) is an effective technique for the separation of cis and trans isomers of volatile compounds like this compound.[5]

-

Gas Chromatography Protocol:

-

Column: A non-polar capillary column, such as one coated with squalane or a similar stationary phase, is typically used.

-

Temperature Program: An isothermal or temperature-programmed method can be employed. For instance, an initial temperature of 50°C held for 5 minutes, followed by a ramp of 5°C/min to 150°C.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detection: Flame ionization detector (FID) or mass spectrometry (MS).

-

Elution Order: Generally, the trans isomer is less polar and has a lower boiling point, leading to its earlier elution compared to the cis isomer on a non-polar column.[6] This is consistent with the observed Kovats retention indices.[2][3]

-

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the stereoisomers of this compound and a general workflow for their synthesis and analysis.

Caption: Stereoisomers of this compound.

Caption: General workflow for synthesis and analysis.

References

- 1. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H12 | CID 5462716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, cis | C7H12 | CID 6427773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3E)-hepta-1,3-diene | CAS#:2384-92-1 | Chemsrc [chemsrc.com]

- 5. Lab Chapter 7.3.2 [people.whitman.edu]

- 6. mdpi.com [mdpi.com]

The Core Reactivity of Conjugated Dienes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Conjugated dienes, organic compounds featuring two alternating double bonds, exhibit a unique and versatile reactivity profile that makes them fundamental building blocks in organic synthesis and crucial motifs in numerous biologically active molecules. Their distinct electronic structure, arising from the delocalization of π-electrons across the conjugated system, governs their participation in a variety of reactions, most notably electrophilic additions and pericyclic reactions like the Diels-Alder cycloaddition. This technical guide provides a comprehensive overview of the basic reactivity of conjugated dienes, detailing the underlying mechanisms, quantitative data on product distributions, and explicit experimental protocols for key transformations.

Electrophilic Addition to Conjugated Dienes: A Tale of Two Pathways

The reaction of conjugated dienes with electrophiles, such as hydrogen halides (HX) or halogens (X₂), proceeds via a resonance-stabilized allylic carbocation intermediate. This intermediate can be attacked by a nucleophile at two different positions, leading to the formation of two distinct products: the 1,2-adduct and the 1,4-adduct. The distribution of these products is highly dependent on the reaction conditions, a classic example of kinetic versus thermodynamic control.

Mechanism of Electrophilic Addition

The initial step involves the electrophilic attack on one of the double bonds to form the most stable carbocation, which is an allylic carbocation. The positive charge in this intermediate is delocalized over two carbon atoms through resonance. The subsequent nucleophilic attack can occur at either of these electron-deficient centers.

-

1,2-Addition (Kinetic Control): At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-addition product. This product is formed faster due to the proximity of the nucleophile to the carbon atom that initially bore the greater positive charge in the resonance hybrid of the allylic carbocation.[1][2][3]

-

1,4-Addition (Thermodynamic Control): At higher temperatures, the reaction is under thermodynamic control, leading to the more stable 1,4-addition product as the major isomer.[1][2][3] The increased thermal energy allows the initially formed kinetic product to revert to the allylic carbocation intermediate, establishing an equilibrium that favors the thermodynamically more stable product, which typically has a more substituted double bond.[4]

Mechanism of electrophilic addition to 1,3-butadiene.

Quantitative Data: Product Distribution in Electrophilic Addition

The ratio of 1,2- to 1,4-addition products is highly sensitive to temperature. The following table summarizes the product distribution for the reaction of 1,3-butadiene with hydrogen bromide at various temperatures.

| Temperature (°C) | % 1,2-Adduct (3-Bromo-1-butene) | % 1,4-Adduct (1-Bromo-2-butene) | Control Type |

| -78 | ~80 | ~20 | Kinetic[5] |

| 0 | 71 | 29 | Kinetic[1] |

| 40 | 15 | 85 | Thermodynamic[1] |

| 60 | 10 | 90 | Thermodynamic[6] |

The Diels-Alder Reaction: A Powerful Cycloaddition

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring.[7][8] This reaction is of immense synthetic utility due to its high degree of stereospecificity and regioselectivity, allowing for the construction of complex cyclic systems in a single step.

Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted process, meaning that all bond-forming and bond-breaking events occur in a single, cyclic transition state.[8] The stereochemistry of both the diene and the dienophile is retained in the product.

A key stereochemical feature of the Diels-Alder reaction, particularly with cyclic dienes, is the preference for the endo product over the exo product. This is known as the endo rule . The endo product is the kinetic product, formed faster due to favorable secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[8][9] The exo product is often the more thermodynamically stable isomer.[9]

Diels-Alder reaction of cyclopentadiene and maleic anhydride.

Quantitative Data: Endo/Exo Selectivity and Regioselectivity

The endo/exo ratio and regioselectivity of the Diels-Alder reaction are influenced by the electronic nature of the substituents on both the diene and the dienophile, as well as the reaction temperature.

Table 2.1: Endo/Exo Product Ratios in Diels-Alder Reactions

| Diene | Dienophile | Temperature (°C) | Endo:Exo Ratio |

| Cyclopentadiene | Maleic Anhydride | 25 | >99:1[10] |

| Furan | Maleimide | < 47 | Predominantly Endo[7][11] |

| Furan | Maleic Anhydride | 40 | Exo exclusively (after 48h)[12] |

Table 2.2: Regioselectivity in the Diels-Alder Reaction

The reaction of an unsymmetrical diene with an unsymmetrical dienophile can lead to two different regioisomers, often referred to as the "ortho" and "meta" products. The regioselectivity is governed by the electronic properties of the substituents. Generally, the "ortho" and "para" isomers are favored.[13][14]

| Diene | Dienophile | Major Regioisomer |

| 1-Methoxy-1,3-butadiene | Acrylonitrile | "Ortho"[14] |

| 2-Methyl-1,3-butadiene | Methyl Acrylate | "Para"[15] |

Experimental Protocols

Electrophilic Bromination of 1,3-Butadiene

This procedure describes the synthesis of a mixture of 3,4-dibromo-1-butene and 1,4-dibromo-2-butene.

Materials:

-

1,3-Butadiene

-

Bromine

-

Chloroform (or Dichloromethane)

-

Petroleum ether

-

Reactor with cooling capabilities

-

Stirrer

-

Distillation apparatus

Procedure:

-

In a reactor, add 6 parts by weight of chloroform and cool the solvent to below -10 °C.[16][17]

-

Introduce 1 part by weight of 1,3-butadiene into the reactor, while stirring and maintaining the temperature below -15 °C.[16][17]

-

Slowly add 2.4 parts by weight of bromine to the reactor, ensuring the temperature does not exceed -15 °C.[16][17]

-

After the addition is complete, perform a vacuum distillation to remove the chloroform and any unreacted 1,3-butadiene.[16][17]

-

To the remaining crude product, add 2.2 parts by weight of petroleum ether for recrystallization.[16][17]

-

Filter the solid product and dry it under vacuum to obtain a mixture of 1,2- and 1,4-dibromobutenes.[16][17] The ratio of products will depend on the precise temperature control during the reaction.

Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride

This protocol outlines the synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride.

Materials:

-

Dicyclopentadiene

-

Maleic anhydride

-

Ethyl acetate

-

Hexanes (or Ligroin)

-

Fractional distillation apparatus

-

Erlenmeyer flask

-

Ice bath

-

Buchner funnel

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Add 20 mL of dicyclopentadiene to a 100 mL flask and heat it to reflux briskly. Collect the cyclopentadiene monomer, which distills at 40-42 °C, in a receiver cooled in an ice bath.[6] Keep the freshly prepared cyclopentadiene on ice.

-

Reaction Setup: In a 125 mL Erlenmeyer flask, dissolve 6 g of maleic anhydride in 20 mL of ethyl acetate. Gentle heating may be required.[6]

-

Add 20 mL of ligroin to the maleic anhydride solution and cool it thoroughly in an ice/water bath.[6]

-

Reaction: Add 6 mL of the cold, freshly prepared cyclopentadiene to the ice-cold maleic anhydride solution. Swirl the mixture in the ice bath for a few minutes. An exothermic reaction will occur, and a white solid product will precipitate.[6]

-

Crystallization: Heat the mixture on a hot plate until the solid dissolves completely. Allow the solution to cool slowly to room temperature to form large crystals.[6]

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6] The expected product is the endo isomer with a melting point of 165 °C.[6]

Experimental workflow for the Diels-Alder reaction.

Conclusion

The reactivity of conjugated dienes is a cornerstone of modern organic chemistry, offering predictable and controllable pathways to a wide array of molecular architectures. The principles of kinetic and thermodynamic control in electrophilic additions, and the stereochemical and regiochemical nuances of the Diels-Alder reaction, provide chemists with a powerful toolkit for the synthesis of complex molecules, including pharmaceuticals and advanced materials. A thorough understanding of these fundamental reactions, supported by quantitative data and robust experimental protocols, is essential for researchers and professionals in the chemical sciences.

References

- 1. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]

- 4. unwisdom.org [unwisdom.org]

- 5. Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.latech.edu [chem.latech.edu]

- 7. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. (1)H and (13)C NMR spectral data for a tricyclic derivative of a Diels-Alder adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Solved The Diels-Alder Reaction In this investigation, you | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemtube3d.com [chemtube3d.com]

- 15. mdpi.com [mdpi.com]

- 16. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]

- 17. Page loading... [wap.guidechem.com]

The Electronic Structure of Conjugated Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic structure of conjugated systems, their characterization through experimental techniques, and their relevance in computational chemistry and drug development.

Core Concepts of Conjugated Systems

Conjugated systems are molecules characterized by alternating single and multiple bonds, which result in a network of overlapping p-orbitals.[1][2] This orbital overlap allows for the delocalization of π-electrons across multiple atoms, a key feature that distinguishes them from molecules with isolated double bonds.[2][3] The atoms participating in the conjugated system are typically sp2 hybridized, allowing for the formation of the necessary p-orbital framework.[4]

This delocalization of π-electrons has a profound impact on the molecule's stability and electronic properties. The ability of electrons to move over a larger area leads to a lower overall energy state, thus increasing the thermodynamic stability of the molecule.[1][2] This enhanced stability is a fundamental characteristic of conjugated systems.

Theoretical Framework: Hückel Molecular Orbital Theory

A foundational theoretical approach to understanding the electronic structure of conjugated systems is the Hückel Molecular Orbital (HMO) theory, developed by Erich Hückel in 1930.[5][6][7] HMO theory simplifies the complex quantum mechanical picture by focusing solely on the π-electrons, assuming they are independent of the σ-electron framework (sigma-pi separability).[6][7]

The theory employs the Linear Combination of Atomic Orbitals (LCAO) method to construct the π molecular orbitals (MOs) from the constituent 2pz atomic orbitals of the atoms in the conjugated system.[4][6] The energies of these MOs are determined by solving a secular determinant, which is constructed using two key parameters:[3]

-

Coulomb integral (α): Represents the energy of an electron in an isolated 2p orbital.[4][5]

-

Resonance integral (β): Represents the interaction energy between adjacent p-orbitals.[4][5]

Solving the secular determinant yields a set of energy levels for the π molecular orbitals, which can be classified as bonding (lower energy), anti-bonding (higher energy), or non-bonding.[4] The distribution of π-electrons into these orbitals determines the electronic properties of the molecule.

A significant outcome of HMO theory is Hückel's rule, which states that planar, cyclic, conjugated systems with (4n + 2) π-electrons exhibit exceptional stability, a property known as aromaticity.[6]

Experimental Characterization of Conjugated Systems

The unique electronic structure of conjugated systems gives rise to characteristic spectroscopic and electrochemical properties that can be probed experimentally.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for investigating the electronic transitions in conjugated molecules.[8][9] The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in conjugated systems often falls within the ultraviolet and visible regions of the electromagnetic spectrum.[10][11]

When a conjugated molecule absorbs light of the appropriate energy, an electron is promoted from the HOMO to the LUMO (a π → π* transition).[10] The wavelength of maximum absorbance (λmax) is inversely proportional to the HOMO-LUMO energy gap. A key trend observed in conjugated systems is that as the extent of conjugation increases, the HOMO-LUMO gap decreases, resulting in a shift of λmax to longer wavelengths (a bathochromic shift).[5][11] The intensity of the absorption is quantified by the molar absorptivity (ε), which is a characteristic of the specific π-electron system.[7][12]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.[3] By measuring the onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks in a cyclic voltammogram, the HOMO and LUMO energies can be estimated using empirical equations, often referenced to a standard like ferrocene.[3]

The general principle is that the oxidation potential is related to the energy required to remove an electron from the HOMO, and the reduction potential is related to the energy gained when an electron is added to the LUMO.

Fluorescence Spectroscopy

Many conjugated systems, particularly conjugated polymers, are fluorescent. Fluorescence spectroscopy provides insights into the excited state dynamics of these molecules.[6] Upon excitation with light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, and the spectrum of this emitted light is the fluorescence spectrum. The difference in wavelength between the absorption and emission maxima is known as the Stokes shift.[13] This technique is sensitive to the molecular conformation and environment.[13][14]

Computational Approaches

Computational chemistry offers powerful tools for predicting and understanding the electronic structure and properties of conjugated systems.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. DFT calculations can provide accurate predictions of HOMO and LUMO energy levels, molecular orbital shapes, and other electronic properties. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra.

Semi-Empirical Methods

Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive alternative to DFT.[15] While generally less accurate, they can still provide valuable qualitative insights into the electronic structure of conjugated systems, especially for larger molecules where DFT calculations may be prohibitive.[15]

Machine Learning

More recently, machine learning (ML) models are being developed to rapidly predict the electronic, redox, and optical properties of conjugated molecules.[16] These models are trained on large datasets of computationally or experimentally determined properties and can significantly accelerate the screening and design of new conjugated materials.[16]

Applications in Drug Development

The principles of conjugated systems are highly relevant to the field of drug development.

Chromophores in Drug Molecules

Many drug molecules contain chromophores, which are light-absorbing regions of the molecule. These chromophores are often conjugated systems.[2] Understanding the electronic structure of these systems is crucial for predicting their spectroscopic properties, which can be used for analytical purposes and for understanding potential light-induced toxicity or degradation.

Conjugated Systems in Drug Delivery

The concept of "conjugation" in drug development also refers to the chemical linking of a drug molecule to a carrier molecule, such as an antibody, to form a drug conjugate.[17] Antibody-drug conjugates (ADCs) are a prominent example, where a potent cytotoxic drug is attached to a monoclonal antibody that specifically targets cancer cells.[4][16][18] This targeted delivery approach aims to increase the therapeutic efficacy of the drug while minimizing off-target side effects.[4][17] The linker connecting the drug and the antibody is a critical component of the ADC design, and its chemical properties can influence the stability and release of the drug.[17]

Data Presentation

The following tables summarize key quantitative data for a selection of conjugated molecules.

Table 1: HOMO, LUMO, and Energy Gap for Representative Conjugated Molecules

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Ethene | -10.51 | 1.99 | 12.50 |

| 1,3-Butadiene | -9.09 | 0.69 | 9.78 |

| 1,3,5-Hexatriene | -8.28 | 0.06 | 8.34 |

| Benzene | -9.25 | -1.15 | 8.10 |

| Naphthalene | -8.12 | -0.39 | 7.73 |

| Anthracene | -7.41 | -1.09 | 6.32 |

Table 2: UV-Vis Absorption Data for Representative Conjugated Molecules

| Molecule | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Solvent |

| Ethene | 171 | 15,000 | Gas Phase |

| 1,3-Butadiene | 217 | 21,000 | Hexane |

| 1,3,5-Hexatriene | 258 | 35,000 | Hexane |

| Benzene | 255 | 215 | Hexane |

| Naphthalene | 286 | 9,300 | Ethanol |

| Anthracene | 375 | 7,100 | Ethanol |

| β-Carotene | 452 | 139,000 | Hexane |

Experimental Protocols

UV-Visible Spectroscopy of an Organic Compound

Objective: To obtain the UV-Vis absorption spectrum of a conjugated organic compound and determine its λmax.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

The conjugated organic compound of interest

-

Spectroscopic grade solvent (e.g., hexane, ethanol, or dichloromethane)

Procedure:

-

Solution Preparation:

-

Accurately weigh a small amount of the organic compound.

-

Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10-4 to 10-5 M).

-

Perform serial dilutions if necessary to obtain a solution with an absorbance in the optimal range of the spectrophotometer (generally 0.1 - 1.0).

-

-

Instrument Setup:

-

Baseline Correction:

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the sample holder of the spectrophotometer.

-

Perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette from the subsequent sample measurement.[1]

-

-

Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the sample solution two to three times.[20]

-

Fill the cuvette with the sample solution to about three-quarters full.

-

Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or smudges.

-

Place the sample cuvette in the spectrophotometer.

-

Initiate the scan to record the absorbance spectrum.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of absorbance versus wavelength.

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm.

-

Determination of HOMO and LUMO Energy Levels using Cyclic Voltammetry

Objective: To estimate the HOMO and LUMO energy levels of a conjugated organic compound using cyclic voltammetry.

Materials:

-

Potentiostat with a three-electrode cell setup

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

The conjugated organic compound of interest

-

Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6)

-

Ferrocene (as an internal or external reference)

Procedure:

-

Sample Preparation:

-

Dissolve the organic compound and the supporting electrolyte in the anhydrous solvent in the electrochemical cell. The concentration of the analyte is typically in the millimolar range, while the supporting electrolyte is at a much higher concentration (e.g., 0.1 M).

-

Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes to remove dissolved oxygen.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, and scan rate. The potential range should be wide enough to encompass the oxidation and reduction events of the compound.

-

Run the cyclic voltammogram.

-

If using an internal reference, add a small amount of ferrocene to the solution and record the cyclic voltammogram again.

-

-

Data Analysis:

-

From the cyclic voltammogram, determine the onset potential of the first oxidation peak (Eonset,ox) and the onset potential of the first reduction peak (Eonset,red).

-

If ferrocene is used as an internal standard, the potentials should be referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple (E1/2(Fc/Fc+)).

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

-

EHOMO = -[Eonset,ox - E1/2(Fc/Fc+) + 4.8] eV

-

ELUMO = -[Eonset,red - E1/2(Fc/Fc+) + 4.8] eV

-

-

The value 4.8 eV is the energy level of the ferrocene standard relative to the vacuum level. Note that this value can vary slightly in the literature.

-

Visualizations

Caption: P-orbital overlap in an isolated vs. a conjugated system.

Caption: Molecular orbital energy levels of ethene and 1,3-butadiene.

References

- 1. engineering.purdue.edu [engineering.purdue.edu]

- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 3. researchgate.net [researchgate.net]

- 4. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utsc.utoronto.ca [utsc.utoronto.ca]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. lakeheadu.ca [lakeheadu.ca]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) | Semantic Scholar [semanticscholar.org]

- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 12. ej-eng.org [ej-eng.org]

- 13. journals.aps.org [journals.aps.org]

- 14. Single chain spectroscopy of conformational dependence of conjugated polymer photophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry - Google Patents [patents.google.com]

- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy [frontiersin.org]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. scribd.com [scribd.com]

- 20. Uv vis spectroscopy practical. | PDF [slideshare.net]

Methodological & Application

Application Notes and Protocols: ¹H and ¹³C NMR Spectroscopic Data for 1,3-Heptadiene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,3-heptadiene, along with a comprehensive experimental protocol for data acquisition. The information is intended to support the structural elucidation and quality control of this compound in research and development settings.

Spectroscopic Data

The ¹H and ¹³C NMR data presented here are based on established chemical shift ranges for conjugated dienes and related olefinic systems. The exact chemical shifts and coupling constants can be influenced by the solvent, concentration, and the specific isomer (cis/trans) of this compound being analyzed.

1.1. ¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals in the olefinic region (δ 4.5-6.5 ppm) and the aliphatic region. The conjugated system gives rise to complex splitting patterns due to vicinal and allylic couplings.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1a | ~5.0 | d | ~10.0 |

| H1b | ~5.1 | d | ~17.0 |

| H2 | ~6.3 | ddd | ~17.0, 10.5, 10.0 |

| H3 | ~6.0 | dt | ~15.0, 10.5 |

| H4 | ~5.6 | dt | ~15.0, 7.0 |

| H5 | ~2.1 | q | ~7.0 |

| H6 | ~1.4 | sextet | ~7.5 |

| H7 | ~0.9 | t | ~7.5 |

1.2. ¹³C NMR Data

The carbon NMR spectrum will show distinct signals for the sp² hybridized carbons of the diene and the sp³ hybridized carbons of the propyl group. The chemical shifts of the olefinic carbons are particularly diagnostic of the conjugated system.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~115 |

| C2 | ~137 |

| C3 | ~132 |

| C4 | ~129 |

| C5 | ~35 |

| C6 | ~22 |

| C7 | ~14 |

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities.

-

Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility and the desired experimental temperature range. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

-

Concentration:

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3]

-

Homogenization: After capping the NMR tube, gently invert it several times to ensure a homogeneous solution.

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

Table 3: ¹H NMR Acquisition Parameters

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | zg30 |

| Number of Scans | 16-32 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 16 ppm |

| Temperature | 298 K |

Table 4: ¹³C NMR Acquisition Parameters

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | zgpg30 (proton decoupled) |

| Number of Scans | 1024-4096 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 1.5 s |

| Spectral Width | 240 ppm |

| Temperature | 298 K |

2.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking to identify the chemical shifts of all signals.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Heptadiene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadienes (C7H12) are a diverse group of unsaturated hydrocarbons with numerous structural and geometric isomers.[1] These isomers, which include conjugated, isolated, and cumulated dienes, often exhibit similar physicochemical properties, making their separation and identification a significant analytical challenge.[2][3] Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of these volatile compounds.[4] The choice of GC column, temperature programming, and sample preparation are critical factors in achieving successful separation of heptadiene isomers.[2][5] This document provides detailed application notes and protocols for the gas chromatographic analysis of heptadiene isomers, designed to assist researchers in developing and implementing robust analytical methods.

Principles of Separation

The separation of heptadiene isomers by gas chromatography is primarily governed by their boiling points and their interactions with the stationary phase of the GC column.[5]

-

Non-polar columns , such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or HP-1), separate compounds largely based on their boiling points. For non-polar analytes like hydrocarbons, elution order generally follows the boiling points of the compounds.[5]

-

Polar columns , such as those containing cyanopropyl or polyethylene glycol phases, offer different selectivity based on dipole-dipole interactions and hydrogen bonding capabilities. These columns can be particularly effective in separating isomers with different degrees of unsaturation or different spatial arrangements (cis/trans isomers). For instance, on polar columns, trans isomers of unsaturated fatty acids have been observed to elute earlier than their cis counterparts.

-

Liquid crystalline stationary phases have shown high selectivity for the separation of positional and cis-trans isomers of hydrocarbons.[2]

The stability of dienes also plays a role, with conjugated dienes being the most stable, followed by isolated dienes, and then the less stable cumulated dienes (allenes).[3] This can influence their behavior during chromatography.

Experimental Protocols

Protocol 1: General Screening of Heptadiene Isomers using a Non-Polar Column

This protocol is suitable for the general analysis of a mixture of heptadiene isomers and is based on methods for volatile hydrocarbon analysis.

1. Sample Preparation (Headspace Analysis)

For volatile compounds like heptadienes, headspace sampling is an effective technique to introduce the analytes into the GC system while avoiding contamination from non-volatile matrix components.

-

Apparatus: Headspace autosampler, 20 mL headspace vials with PTFE-lined septa.

-

Procedure:

-

Place a known amount of the sample (liquid or solid) into a headspace vial. For liquid samples, a volume of 1-5 mL is typical.

-

If the sample is solid, add a suitable solvent with a high boiling point (e.g., dimethylformamide) to help release the volatile heptadienes.

-

Seal the vial tightly with the crimp cap.

-

Place the vial in the headspace autosampler.

-

Incubation: Heat the vial at a constant temperature (e.g., 80°C) for a set period (e.g., 15-30 minutes) to allow the volatile heptadiene isomers to partition into the headspace.

-

Injection: The autosampler will then inject a specific volume of the headspace gas (e.g., 1 mL) into the GC injector.

-

2. GC-MS Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Injector: Split/splitless injector.

-

Injector Temperature: 250°C.

-

Injection Mode: Split (split ratio 50:1).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 5°C/min to 210°C.

-

Hold: 10 minutes at 210°C.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-350.

3. Data Analysis

-

Identification: Identify the heptadiene isomers by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantification: If quantitative analysis is required, prepare calibration standards of known heptadiene isomers and analyze them under the same conditions to create a calibration curve.

Protocol 2: Separation of cis/trans Heptadiene Isomers using a Polar Column

This protocol is designed to enhance the separation of geometric isomers.

1. Sample Preparation

Follow the sample preparation steps outlined in Protocol 1.

2. GC-MS Conditions

-

Gas Chromatograph and Mass Spectrometer: As in Protocol 1.

-

Column: DB-WAX (polyethylene glycol), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Injector and Carrier Gas: As in Protocol 1.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 5 minutes.

-

Ramp: 3°C/min to 180°C.

-

Hold: 10 minutes at 180°C.

-

-

MSD Parameters: As in Protocol 1.

3. Data Analysis

-

Identification: Compare retention times and mass spectra to reference standards of cis and trans isomers. The elution order may differ from that on a non-polar column, with trans isomers potentially eluting before cis isomers.

Data Presentation

The following table summarizes available Kovats retention indices for some heptadiene isomers on non-polar stationary phases. It is important to note that these values are compiled from different sources and experimental conditions may vary. For accurate identification, it is recommended to determine retention indices in your own laboratory using a homologous series of n-alkanes.

| Heptadiene Isomer | Stationary Phase | Kovats Retention Index (I) | Reference |

| 1,6-Heptadiene | Squalane | 698 | NIST |

| cis-1,3-Heptadiene | Squalane | 716.5 | NIST |

| trans-1,3-Heptadiene | Squalane | 724 | NIST |

| 1,5-Heptadiene | Squalane | 705 | NIST |

| (E,E)-2,4-Heptadiene | Squalane | 759 | NIST |

| (Z,E)-2,4-Heptadiene | Squalane | 751.1 | PubChem |

Note: The NIST data is from the NIST Chemistry WebBook, and the PubChem data is from the PubChem database. Conditions for each measurement can be found in the respective databases.

Visualization of Experimental Workflow and Isomer Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of heptadiene isomers.

Logical Relationships of Heptadiene Isomers

This diagram illustrates the classification of different types of dienes.

Conclusion

References

Application Notes and Protocols for the Polymerization of 1,3-Heptadiene with Neodymium Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium (Nd)-based catalysts are highly effective for the stereospecific polymerization of conjugated dienes, yielding polymers with a high content of cis-1,4 microstructure.[1] This high stereoselectivity is crucial for producing synthetic rubbers with excellent elastomeric properties. While the majority of research has focused on the polymerization of 1,3-butadiene and isoprene, the same catalytic systems can be applied to higher 1,3-dienes such as 1,3-heptadiene. These catalysts typically consist of three components: a neodymium source, an aluminum alkyl co-catalyst, and a halogen donor.[1] This document provides detailed application notes and generalized experimental protocols for the polymerization of this compound using neodymium-based Ziegler-Natta catalysts, based on established procedures for other 1,3-dienes.

Catalyst Systems and Components

Neodymium-based catalysts for diene polymerization are typically ternary systems. The primary components include:

-

Neodymium Precursor: Neodymium carboxylates, such as neodymium versatate or neodymium octanoate, are commonly used due to their solubility in organic solvents.[2] Neodymium halides (e.g., NdCl₃) complexed with donor ligands like alcohols can also be employed.[3]

-

Alkylaluminum Co-catalyst/Activator: Trialkylaluminum compounds, such as triisobutylaluminum (TIBA) and triethylaluminum (TEA), or alkylaluminum hydrides like diisobutylaluminum hydride (DIBAH), are used to alkylate the neodymium center, forming the active species.[3]

-

Halogen Source: A chlorine donor is often required to enhance catalytic activity and stereoselectivity. This can be an organoaluminum halide like diethylaluminum chloride (DEAC) or ethylaluminum sesquichloride (EASC).[4] In some systems, the neodymium precursor itself (e.g., NdCl₃) provides the halogen.

The molar ratio of these components significantly influences the catalyst's activity, the resulting polymer's molecular weight, and its microstructure.[3]

Data Presentation

The following tables summarize quantitative data from the polymerization of 1,3-butadiene using various neodymium catalyst systems. This data provides a reference for the expected performance with this compound, although optimal conditions may vary.

Table 1: Effect of Co-catalyst on the Polymerization of 1,3-Butadiene with NdCl₃·3(1-pentanol)

| Co-catalyst | Monomer Conversion (%) | Polymerization Time (min) | cis-1,4 Content (%) | Mₙ ( kg/mol ) | PDI (Mₗ/Mₙ) |

| TEA | 80 | 8 | 91.8 | 260 | 2.9 |

| TIBA | 82 | 20 | 98.4 | 340 | 3.5 |

| DIBAH | 62 | 60 | 97.3 | 720 | 4.1 |

| MAO | 3 | 60 | 85.0 | - | - |

Data sourced from a study on 1,3-butadiene polymerization.[3] Conditions: [Al]/[Nd] = 35, Polymerization Temperature = 50°C, Solvent = Cyclohexane.

Table 2: Influence of Catalyst Composition on 1,3-Butadiene Polymerization

| Nd Precursor | Co-catalyst | Halogen Source | Al/Nd Ratio | Cl/Nd Ratio | cis-1,4 Content (%) |

| Nd(versatate)₃ | TIBA | EASC | 30 | 2 | >98 |

| Nd(octanoate)₃ | DIBAH | DEAC | 20 | 1.5 | ~97 |

| NdCl₃·3TBP | TIBA | - | 15 | 3 | >96 |

This table presents typical combinations and resulting stereoselectivity for 1,3-butadiene polymerization, drawn from multiple sources.[5] TBP = Tributylphosphate.

Experimental Protocols

The following are generalized protocols for the polymerization of this compound using a neodymium-based catalyst system. Caution: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.

Protocol 1: In-situ Catalyst Preparation and Polymerization

This protocol describes the formation of the active catalyst in the presence of the monomer.

Materials:

-

Neodymium (III) versatate solution (in hexane)

-

Triisobutylaluminum (TIBA) solution (in hexane)

-

Ethylaluminum sesquichloride (EASC) solution (in hexane)

-

This compound (purified and dried)

-

Anhydrous hexane (polymerization solvent)

-

Methanol (for termination)

-

Antioxidant solution (e.g., 2,6-di-tert-butyl-4-methylphenol in isopropanol)

Procedure:

-

Reactor Preparation: A glass reactor is thoroughly dried and purged with inert gas.

-

Solvent and Monomer Addition: Anhydrous hexane is introduced into the reactor, followed by the desired amount of purified this compound. The solution is stirred and brought to the desired polymerization temperature (e.g., 50-70°C).

-

Catalyst Component Addition: The catalyst components are added sequentially to the reactor under vigorous stirring: a. Triisobutylaluminum (TIBA) b. Neodymium (III) versatate c. Ethylaluminum sesquichloride (EASC) The molar ratios of Al/Nd and Cl/Nd should be carefully controlled (e.g., Al/Nd = 10-40, Cl/Nd = 1-3).

-